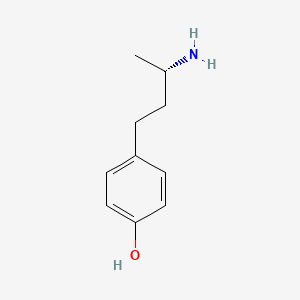

4-(3-Aminobutyl)phenol, (S)-

Description

BenchChem offers high-quality 4-(3-Aminobutyl)phenol, (S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Aminobutyl)phenol, (S)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

74248-90-1 |

|---|---|

Molecular Formula |

C10H15NO |

Molecular Weight |

165.23 g/mol |

IUPAC Name |

4-[(3S)-3-aminobutyl]phenol |

InChI |

InChI=1S/C10H15NO/c1-8(11)2-3-9-4-6-10(12)7-5-9/h4-8,12H,2-3,11H2,1H3/t8-/m0/s1 |

InChI Key |

WNTVTQIJPAFZEL-QMMMGPOBSA-N |

Isomeric SMILES |

C[C@@H](CCC1=CC=C(C=C1)O)N |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)O)N |

Origin of Product |

United States |

Significance and Research Context of Chiral Phenolic Amines

Chiral amines are fundamental structural motifs found in a vast array of natural products, pharmaceuticals, and other biologically active compounds. acs.org It is estimated that approximately 40-45% of small-molecule drugs contain chiral amine fragments, highlighting their importance in medicinal chemistry. acs.org The specific three-dimensional arrangement, or stereochemistry, of these molecules is crucial, as different enantiomers (mirror-image isomers) of a chiral drug can exhibit markedly different pharmacological, toxicological, and metabolic properties. nih.gov

The synthesis of enantiomerically pure chiral amines is a key area of research in modern synthetic chemistry. acs.org The development of catalytic asymmetric hydrogenation and other stereoselective methods has been a major focus, aiming to overcome the limitations of traditional techniques like chemical resolution. acs.org

Phenolic compounds, a broad class to which (S)-4-(3-Aminobutyl)phenol belongs, are themselves the subject of extensive study due to their diverse biological activities. ontosight.ai These activities often include antioxidant properties, which can protect cells from oxidative damage. ontosight.ai The combination of a chiral amine and a phenolic group within the same molecule, as seen in (S)-4-(3-Aminobutyl)phenol, creates a scaffold with potential for a range of biological interactions and applications. ontosight.ai The presence of both an acidic hydroxyl group and a basic amino group gives the molecule distinct chemical properties. ontosight.ai

Chemical Reactivity and Degradation Pathways of 4 3 Aminobutyl Phenol

Oxidative Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is susceptible to oxidation. Phenols, in general, can be oxidized to form quinones, which are conjugated 1,4-diketones. This transformation can be achieved using various oxidizing agents, including chromic acid and potassium nitrosodisulfonate (Fremy's salt). In the case of 4-(3-Aminobutyl)phenol (B136029), oxidation would likely yield a p-benzoquinone derivative. The reaction involves the removal of hydrogen atoms, leading to the formation of a dicarbonyl compound. Many phenols also undergo slow oxidation in the presence of atmospheric oxygen, which can lead to the formation of dark-colored mixtures containing quinones.

The general mechanism for the oxidation of a phenol (B47542) to a quinone is a well-established reaction in organic chemistry. The presence of the aminobutyl substituent on the aromatic ring may influence the reaction rate and the stability of the resulting quinone, but the fundamental oxidative transformation of the phenolic moiety is expected to proceed.

| Reactant | Oxidizing Agent | Typical Product |

| Phenol | Chromic Acid | p-Benzoquinone |

| Phenol | Fremy's Salt [(KSO₃)₂NO] | p-Benzoquinone |

| 4-Substituted Phenol | Oxygen (air) | Dark quinone-containing mixtures |

Reduction Reactions of the Aminobutyl Moiety

While direct chemical reduction of the aminobutyl moiety under standard laboratory conditions is not extensively documented for this specific compound, related biochemical pathways provide insight into its reactivity. In biological systems, the 4-aminobutyl group is notably involved in the post-translational modification of the eukaryotic translation initiation factor 5A (eIF5A).

This process is catalyzed by the enzyme deoxyhypusine (B1670255) synthase, which transfers the 4-aminobutyl moiety from spermidine (B129725) to a specific lysine (B10760008) residue of the eIF5A precursor. The mechanism involves several steps, including the NAD-dependent dehydrogenation of spermidine and the formation of a transient imine intermediate with the enzyme. This intermediate is then reduced by enzyme-bound NADH to form a deoxyhypusine residue. This biological pathway demonstrates that the aminobutyl group can undergo reactions involving imine formation and subsequent reduction.

Nucleophilic Substitution and Other Electrophilic Aromatic Substitution Reactions

The chemical structure of 4-(3-Aminobutyl)phenol features two reactive sites: the aromatic ring with its activating hydroxyl group, and the nucleophilic amino and hydroxyl groups.

Electrophilic Aromatic Substitution: The hydroxyl group is a powerful activating substituent that directs incoming electrophiles to the ortho and para positions on the aromatic ring. Consequently, phenols are highly reactive in electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation, often proceeding without the need for a strong Lewis acid catalyst. For 4-(3-Aminobutyl)phenol, the para position is already substituted, so electrophilic attack will be directed to the ortho positions (positions 2 and 6) relative to the hydroxyl group.

Halogenation: Reaction with bromine in an aqueous solution can lead to polysubstitution, while using a less polar solvent like carbon disulfide can favor monobromination.

Nitration: Direct nitration with dilute nitric acid typically yields a mixture of ortho and para nitro-phenols. Given the existing para-substituent, ortho-nitration would be the expected outcome.

Sulfonation: The outcome of sulfonation is temperature-dependent. At lower temperatures, the ortho-isomer is favored, while higher temperatures promote the formation of the para-isomer.

Nucleophilic Reactions: Both the amino group and the phenolic hydroxyl group can act as nucleophiles. The reactivity of these groups is highly dependent on the reaction conditions, particularly the pH.

In neutral conditions , the amino group is generally more nucleophilic than the hydroxyl group.

In strongly basic conditions , the phenolic hydroxyl group is deprotonated to form a phenoxide ion. This phenoxide is a much stronger nucleophile and a more powerful activating group than the amino group, favoring reactions at the oxygen atom.

In acidic conditions , the amino group is protonated to form an ammonium (B1175870) salt (-NH3+), which deactivates it as a nucleophile.

This chemoselectivity allows for targeted reactions. For instance, to achieve a nucleophilic substitution involving the hydroxyl group, the reaction is typically carried out in a basic medium to form the more reactive phenoxide.

| Reaction Type | Key Features | Expected Outcome for 4-(3-Aminobutyl)phenol |

| Electrophilic Halogenation | -OH is a strong ortho, para-director. | Substitution at the ortho positions (2 and 6). |

| Electrophilic Nitration | Requires careful conditions to avoid oxidation. | Substitution at the ortho positions. |

| Nucleophilic Reaction (Basic pH) | Formation of a highly reactive phenoxide ion. | Reaction occurs at the oxygen atom. |

| Nucleophilic Reaction (Neutral pH) | Amino group is generally more nucleophilic. | Reaction is favored at the nitrogen atom. |

Stability Studies under Varied Chemical Environments

The stability of 4-(3-Aminobutyl)phenol in aqueous solutions is significantly influenced by pH due to the presence of both an acidic phenolic hydroxyl group and a basic amino group. The degradation of phenolic compounds, in general, is known to be highly pH-dependent.

For instance, studies on the degradation of phenol and chlorophenols by oxidizing agents like potassium ferrate show that the extent of degradation varies with pH, with an optimal pH for maximum degradation. The reactivity of the compound changes as the hydroxyl group dissociates to a phenoxide ion at higher pH values.

Biotransformation and Biodegradation Mechanisms of Phenolic Amines

Phenolic amines, like other aromatic compounds, can be degraded by various microorganisms, including bacteria and fungi. This biodegradation is a critical process for removing such pollutants from the environment. The efficiency of this process depends on the microorganism, the specific enzymes involved, and environmental conditions.

Under aerobic conditions, the microbial degradation of phenolic compounds typically begins with an enzymatic hydroxylation of the aromatic ring.

Initial Hydroxylation: The first step is catalyzed by a phenol hydroxylase enzyme, which introduces a second hydroxyl group onto the aromatic ring, usually in the ortho position, to form a catechol derivative. For 4-(3-Aminobutyl)phenol, this would result in the formation of 4-(3-aminobutyl)benzene-1,2-diol.

Aromatic Ring Cleavage: The resulting catechol intermediate is then targeted for ring cleavage by dioxygenase enzymes. This cleavage can occur through two main pathways:

ortho-Cleavage Pathway: The enzyme catechol 1,2-dioxygenase cleaves the bond between the two hydroxyl-bearing carbon atoms, leading to the formation of cis,cis-muconic acid derivatives.

meta-Cleavage Pathway: The enzyme catechol 2,3-dioxygenase cleaves the ring at a bond adjacent to one of the hydroxyl groups.

Further Metabolism: The linear products resulting from ring cleavage are then further metabolized through various biochemical pathways, eventually being converted into central metabolic intermediates like succinate (B1194679) and acetyl-CoA, which can enter the tricarboxylic acid (TCA) cycle.

Some bacterial strains have been shown to utilize both pathways simultaneously for the degradation of phenol.

| Degradation Stage | Key Enzyme(s) | Intermediate/Product |

| 1. Hydroxylation | Phenol Hydroxylase | Catechol derivative |

| 2. Ring Cleavage (ortho) | Catechol 1,2-Dioxygenase | cis,cis-Muconic acid derivative |

| 2. Ring Cleavage (meta) | Catechol 2,3-Dioxygenase | 2-Hydroxymuconic semialdehyde derivative |

| 3. Further Metabolism | Various enzymes | TCA Cycle Intermediates (e.g., succinate, acetyl-CoA) |

Enzymatic Systems and Metabolic Intermediates in Biodegradation

The biodegradation of the aromatic amine compound 4-(3-Aminobutyl)phenol, (S)-, is accomplished through the concerted action of various enzymatic systems, primarily found in soil and water microorganisms. These enzymatic pathways facilitate the transformation of this compound into central metabolic intermediates, ultimately leading to its complete mineralization. The degradation process can be broadly categorized into initial enzymatic modifications of the side chain and the aromatic ring, followed by aromatic ring cleavage.

The initial steps in the biodegradation of 4-(3-Aminobutyl)phenol, (S)- likely involve enzymes that modify the aminobutyl side chain and hydroxylate the phenol ring. Key enzyme classes involved in these initial transformations include amine oxidases, dehydrogenases, and monooxygenases.

Table 1: Key Enzymatic Systems in the Initial Biodegradation of 4-(3-Aminobutyl)phenol, (S)-

| Enzyme Class | Specific Enzyme Example | Function | Probable Initial Transformation |

| Amine Oxidases | Monoamine Oxidase (MAO) | Oxidative deamination of the primary amine | Conversion of the aminobutyl group to an aldehyde |

| Amine Dehydrogenases | Amine Dehydrogenase (AmDH) | Dehydrogenation of the amine to an imine | Formation of an imine intermediate from the aminobutyl group |

| Monooxygenases | Phenol Hydroxylase | Hydroxylation of the aromatic ring | Conversion of the phenol group to a catechol-like structure |

Following the initial modifications, the resulting intermediates undergo further enzymatic reactions, leading to the formation of key metabolic intermediates that are primed for aromatic ring cleavage. The specific pathway can be influenced by the microbial species and environmental conditions.

One probable pathway involves the conversion of 4-(3-Aminobutyl)phenol, (S)- to a catechol-like intermediate. This is a common strategy in the aerobic degradation of phenolic compounds. researchgate.netnih.gov The enzyme phenol hydroxylase can introduce a second hydroxyl group onto the aromatic ring, typically in the ortho position to the existing hydroxyl group.

Subsequent to the formation of a dihydroxybenzene intermediate, the aromatic ring is cleaved by dioxygenase enzymes. There are two primary pathways for ring cleavage: the ortho-cleavage pathway and the meta-cleavage pathway. nih.govupb.ro

Ortho-cleavage Pathway: In this pathway, catechol 1,2-dioxygenase cleaves the bond between the two hydroxyl groups, leading to the formation of cis,cis-muconic acid. nih.govmdpi.com This is then further metabolized to intermediates of the tricarboxylic acid (TCA) cycle, such as succinyl-CoA and acetyl-CoA.

Meta-cleavage Pathway: Alternatively, catechol 2,3-dioxygenase can cleave the bond adjacent to one of the hydroxyl groups, resulting in the formation of 2-hydroxymuconic semialdehyde. nih.govnih.gov This intermediate is then channeled into the TCA cycle through a series of enzymatic reactions.

The degradation of the aminobutyl side chain likely proceeds through oxidative deamination by amine oxidases, or dehydrogenation by amine dehydrogenases, to form an aldehyde or an imine, respectively. researchgate.net This is often followed by further oxidation to a carboxylic acid, which can then be metabolized via beta-oxidation. The release of the amino group as ammonia (B1221849) is a crucial step in the mineralization of this compound. nih.gov

A study on the metabolism of 4-aminophenol (B1666318) by Burkholderia sp. strain AK-5 revealed a pathway involving the conversion to 1,4-benzenediol and subsequently to 1,2,4-trihydroxybenzene, which is then cleaved by a dioxygenase. nih.gov This suggests that for compounds containing both a phenol and an amine group, hydroxylation and subsequent ring cleavage are key steps.

Table 2: Probable Metabolic Intermediates in the Biodegradation of 4-(3-Aminobutyl)phenol, (S)-

| Intermediate | Preceding Enzyme (Probable) | Subsequent Metabolic Fate |

| 4-(3-Oxobutyl)phenol | Amine Oxidase / Dehydrogenase | Further oxidation of the side chain |

| 3-(4-Hydroxyphenyl)butanoic acid | Aldehyde Dehydrogenase | Beta-oxidation |

| (S)-4-(3-Aminobutyl)catechol | Phenol Hydroxylase | Aromatic ring cleavage |

| cis,cis-Muconic acid derivative | Catechol 1,2-Dioxygenase | Conversion to TCA cycle intermediates |

| 2-Hydroxymuconic semialdehyde derivative | Catechol 2,3-Dioxygenase | Conversion to pyruvate (B1213749) and acetaldehyde |

The complete biodegradation pathway represents a complex interplay of various enzymatic activities, leading to the incorporation of the carbon and nitrogen from 4-(3-Aminobutyl)phenol, (S)- into microbial biomass and central metabolic pathways.

Advanced Analytical and Spectroscopic Characterization of 4 3 Aminobutyl Phenol

Chromatographic Method Development and Validation

Chromatographic techniques are fundamental for the separation, identification, and quantification of (S)-4-(3-Aminobutyl)phenol from various matrices. Method development focuses on achieving optimal resolution, sensitivity, and robustness.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of phenolic compounds. nih.gov Reversed-phase (RP) HPLC is the most common mode used for separating moderately polar compounds like 4-(3-Aminobutyl)phenol (B136029). phenomenex.com The development of a robust RP-HPLC method involves the systematic optimization of several parameters to control the interactions between the analyte, the stationary phase, and the mobile phase. phenomenex.com

The primary retention mechanism in RP chromatography is the hydrophobic interaction between the non-polar stationary phase (typically C18 or C8) and the analyte. phenomenex.com However, because 4-(3-Aminobutyl)phenol possesses both a basic amino group and an acidic phenolic hydroxyl group, the pH of the mobile phase is a critical parameter. The ionization state of the molecule is dictated by the mobile phase pH, which in turn significantly affects its retention behavior. phenomenex.com At a pH below the pKa of the amino group and above the pKa of the hydroxyl group, the molecule will be zwitterionic. Adjusting the pH to suppress the ionization of either the amino or phenolic group can enhance retention and improve peak shape.

The mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. chromatographyonline.com Gradient elution, where the concentration of the organic modifier is increased over time, is often employed to separate compounds with a wide range of polarities and to ensure that later-eluting peaks are sharp and quantifiable. phenomenex.com Validation of the developed HPLC method is performed according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantitation (LOQ). rjptonline.org

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Aqueous Buffer (e.g., 20 mM Ammonium (B1175870) Acetate, pH adjusted) |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Gradient or Isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-40 °C |

| Detection | UV at ~275 nm (due to the phenol (B47542) chromophore) |

| Injection Volume | 10 µL |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. bioagilytix.com This technique is invaluable for quantifying low levels of 4-(3-Aminobutyl)phenol in complex biological or environmental samples and for identifying its metabolites. bioagilytix.comnih.gov

Following chromatographic separation, the analyte is ionized, typically using Electrospray Ionization (ESI), which is well-suited for polar, ionizable molecules. The resulting ions are then guided into the mass spectrometer. A triple quadrupole (QqQ) mass analyzer is commonly used for quantitative studies. In the first quadrupole (Q1), the precursor ion (the molecular ion of 4-(3-Aminobutyl)phenol) is selected. This ion is then fragmented in the collision cell (q2), and a specific product ion is monitored in the third quadrupole (Q3). This process, known as Selected Reaction Monitoring (SRM), provides exceptional selectivity and reduces matrix interference. bioagilytix.com

LC-MS/MS is a key tool in drug metabolism and pharmacokinetic (DMPK) studies to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. bioagilytix.com It can be used to profile and identify metabolites of 4-(3-Aminobutyl)phenol formed in vitro or in vivo. bioagilytix.com

Since the subject of this article is the (S)-enantiomer, assessing its enantiomeric purity is crucial. Chiral chromatography is the definitive method for separating enantiomers, which have identical physical and chemical properties in an achiral environment. openochem.org The separation is achieved by creating a chiral environment where the two enantiomers interact differently. openochem.org

This is most commonly accomplished using a chiral stationary phase (CSP). nih.gov CSPs are silica (B1680970) particles coated or bonded with a chiral selector. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have broad applicability for a variety of chiral compounds. nih.govphenomenex.com The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector. phenomenex.com Differences in the stability of these complexes lead to different retention times on the column.

Method development for chiral separations often involves screening a variety of CSPs and mobile phases (normal-phase, reversed-phase, or polar organic mode) to find the optimal conditions for resolution. chromatographyonline.comwindows.net Once a separation is achieved, the enantiomeric excess (%ee) can be calculated from the relative peak areas of the two enantiomers. openochem.org

| CSP Type | Chiral Selector Example | Typical Mobile Phases |

|---|---|---|

| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol, Acetonitrile, Methanol/Water |

| Polysaccharide-based | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol, Acetonitrile/Methanol |

| Pirkle-type (brush-type) | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | Hexane/Isopropanol |

| Macrocyclic Glycopeptide | Teicoplanin or Vancomycin | Methanol/Water with buffers |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. slideshare.netresearchgate.netslideshare.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the carbon-hydrogen framework of (S)-4-(3-Aminobutyl)phenol.

¹H NMR: The proton NMR spectrum provides information about the chemical environment, number, and connectivity of hydrogen atoms. jchps.com For (S)-4-(3-Aminobutyl)phenol, the spectrum would exhibit several distinct signals:

Aromatic Protons: The protons on the phenol ring will appear as two doublets (an AA'BB' system) in the aromatic region (typically δ 6.5-8.0 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring.

Phenolic Proton: The -OH proton signal can be broad and its chemical shift is dependent on solvent and concentration.

Amine Protons: The -NH₂ protons will also likely appear as a broad signal.

Aliphatic Protons: The protons of the butyl chain will show distinct signals. The methyl group (-CH₃) will be a doublet, the benzylic methylene (B1212753) protons (-CH₂-) will be a multiplet, and the methine proton (-CH-) adjacent to the amine group will also be a multiplet.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. researchgate.net For (S)-4-(3-Aminobutyl)phenol, ten distinct signals are expected, corresponding to the ten carbon atoms in the structure. The chemical shifts provide information about the type of carbon (aliphatic, aromatic, attached to a heteroatom). A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups. core.ac.uk

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Aromatic C-H (ortho to OH) | ~ 6.7 | ~ 115 |

| Aromatic C-H (meta to OH) | ~ 7.0 | ~ 130 |

| Aromatic C-OH | - | ~ 155 |

| Aromatic C-Alkyl | - | ~ 132 |

| Benzylic -CH₂- | ~ 2.5-2.7 | ~ 35 |

| -CH₂- | ~ 1.6-1.8 | ~ 30 |

| -CH(NH₂)- | ~ 3.0-3.2 | ~ 48 |

| -CH₃ | ~ 1.1-1.2 | ~ 22 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvatochromism

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. uzh.ch The phenol moiety in 4-(3-Aminobutyl)phenol contains a chromophore—the benzene ring—which absorbs UV radiation, promoting electrons from a lower energy π orbital to a higher energy π* anti-bonding orbital (π→π* transitions). A typical UV spectrum for a phenol derivative in a non-polar solvent would show absorption maxima (λmax) around 270-280 nm. researchgate.net

The position and intensity of these absorption bands can be influenced by the solvent, a phenomenon known as solvatochromism. researchgate.net This effect arises from differential solvation of the ground and excited states of the molecule. researchgate.net For a polar molecule like 4-(3-Aminobutyl)phenol, increasing the polarity of the solvent can stabilize the excited state more than the ground state, leading to a shift in the absorption maximum. A shift to a longer wavelength is called a bathochromic (red) shift, while a shift to a shorter wavelength is a hypsochromic (blue) shift. researchgate.net Studying the solvatochromic behavior can provide insights into the electronic structure and dipole moment of the molecule. nih.gov

| Solvent | Polarity | Hypothetical λmax (nm) |

|---|---|---|

| Hexane | Non-polar | 275 |

| Dichloromethane | Polar Aprotic | 278 |

| Ethanol | Polar Protic | 280 |

| Water | Highly Polar Protic | 282 |

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. nih.gov Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds (e.g., stretching, bending). agh.edu.pl An FT-IR spectrum provides a unique "fingerprint" for a compound. docbrown.info

The key functional groups in 4-(3-Aminobutyl)phenol give rise to characteristic absorption bands in the IR spectrum:

O-H Stretch (Phenol): A broad, strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of a hydroxyl group involved in hydrogen bonding. docbrown.info

N-H Stretch (Amine): Primary amines typically show two medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching vibrations.

C-H Stretch (Aromatic): Absorption bands just above 3000 cm⁻¹ are characteristic of C-H bonds on the benzene ring.

C-H Stretch (Aliphatic): Bands just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹) are due to the C-H bonds of the butyl chain.

C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring.

C-O Stretch (Phenol): A strong band around 1200-1260 cm⁻¹ indicates the C-O stretching of the phenol group. nih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Phenol O-H | Stretch (H-bonded) | 3200 - 3600 | Strong, Broad |

| Amine N-H | Stretch | 3300 - 3500 | Medium (two bands) |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium to Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |

| Phenol C-O | Stretch | 1200 - 1260 | Strong |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical tool for determining the molecular weight and structural features of 4-(3-Aminobutyl)phenol. Through ionization and subsequent analysis of fragment ions, a detailed picture of the molecule's composition and connectivity can be established.

The compound 4-(3-Aminobutyl)phenol has a molecular formula of C₁₀H₁₅NO. nih.govshriramassociate.in This corresponds to a monoisotopic mass of 165.1154 Da and a molecular weight of approximately 165.23 g/mol . nih.gov In mass spectrometry, the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) of 165.

The fragmentation pattern of 4-(3-Aminobutyl)phenol is dictated by its functional groups: a phenol ring and an aminobutyl side chain. Electron impact (EI) ionization or other techniques would lead to characteristic cleavages.

Key Fragmentation Pathways:

Alpha-Cleavage: The bond adjacent to the nitrogen atom in the aminobutyl side chain is susceptible to cleavage. This is a dominant fragmentation pathway for aliphatic amines. libretexts.org Loss of a methyl radical (•CH₃) from the molecular ion would result in a significant fragment ion at m/z 150.

Benzylic Cleavage: The bond between the second and third carbon atoms of the butyl chain is a benzylic position. Cleavage at this bond would lead to the formation of a stable hydroxytropylium-like ion or a hydroxybenzyl cation. This would result in a prominent peak at m/z 107, corresponding to the [HOC₆H₄CH₂]⁺ fragment.

Loss of the Amino Group: Cleavage of the C-N bond can also occur, leading to the loss of an amino group (•NH₂) or ammonia (B1221849) (NH₃), although this is often less favored than alpha-cleavage.

Phenolic Ring Fragmentation: The stable aromatic ring itself can undergo fragmentation, though this typically requires higher energy and results in smaller fragments characteristic of phenols, such as the loss of carbon monoxide (CO). docbrown.infoyoutube.com

The resulting mass spectrum provides a unique fingerprint for 4-(3-Aminobutyl)phenol, allowing for its identification and structural confirmation.

| m/z | Proposed Ion Fragment | Formula of Fragment | Fragmentation Pathway |

|---|---|---|---|

| 165 | Molecular Ion | [C₁₀H₁₅NO]⁺• | Ionization of parent molecule |

| 150 | [M - CH₃]⁺ | [C₉H₁₂NO]⁺ | Alpha-cleavage at the chiral center |

| 107 | [M - C₃H₈N]⁺ | [C₇H₇O]⁺ | Benzylic cleavage |

X-ray Crystallography for Solid-State Structure Determination (for related compounds)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org It provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding a molecule's properties. While the specific crystal structure for (S)-4-(3-Aminobutyl)phenol is not widely published, analysis of closely related aminocarbonitrile derivatives provides insight into the likely solid-state conformations and packing arrangements. eurjchem.com

For instance, the study of bicyclic ortho-aminocarbonitrile derivatives reveals how molecules with similar functional groups pack in the crystal lattice. eurjchem.com These structures are often stabilized by a network of intermolecular hydrogen bonds, typically involving the amino group (N-H) as a donor and nitrile or oxygen atoms as acceptors. eurjchem.com

The table below presents representative crystallographic data for a related aminonitrile compound, illustrating the type of information obtained from an X-ray diffraction study. eurjchem.com

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.641 |

| b (Å) | 8.653 |

| c (Å) | 16.609 |

| β (°) | 116.34 |

| Volume (ų) | 1883.3 |

| Z (Molecules per unit cell) | 4 |

Spectrophotometric Assays for Quantitative Determination

Spectrophotometry offers a simple, rapid, and cost-effective method for the quantitative determination of phenolic compounds. researchgate.net These methods are typically based on a chemical reaction that produces a colored product, where the intensity of the color, measured as absorbance, is directly proportional to the concentration of the analyte.

A widely used method for the determination of phenols involves an oxidative coupling reaction with 4-aminoantipyrine (B1666024) (4-AAP) in the presence of an oxidizing agent (like potassium ferricyanide (B76249) or potassium peroxodisulfate) under alkaline conditions. scispace.comresearchgate.net The reaction produces a colored antipyrine (B355649) dye. The para-position to the hydroxyl group on the phenol must be unsubstituted for this reaction to proceed, which is the case for 4-(3-Aminobutyl)phenol where the substituent is on the side chain.

The general procedure involves mixing the sample containing the phenol with a buffer to maintain an alkaline pH, followed by the addition of 4-AAP and an oxidizing agent. After a specific reaction time to allow for color development, the absorbance of the solution is measured at the wavelength of maximum absorption (λmax) for the resulting dye, which is typically around 500-510 nm. scispace.com A calibration curve is constructed using standard solutions of the phenol to determine the concentration in an unknown sample.

| Parameter | Typical Condition/Value |

|---|---|

| Chromogenic Reagent | 4-Aminoantipyrine (4-AAP) |

| Oxidizing Agent | Potassium ferricyanide or Potassium peroxodisulfate |

| pH | Alkaline (typically pH 9-10) |

| Wavelength of Maximum Absorbance (λmax) | ~510 nm |

| Detection Limit | Low mg/L to µg/L range |

| Linear Range | Typically spans 1-2 orders of magnitude in concentration |

This method provides a reliable means for quantifying 4-(3-Aminobutyl)phenol in various samples, provided that potential interferences from other phenolic compounds are considered and appropriately addressed.

Computational and Theoretical Studies on 4 3 Aminobutyl Phenol

Molecular Docking Investigations on Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate. However, a comprehensive search of scientific literature did not yield specific molecular docking studies conducted on (S)-4-(3-Aminobutyl)phenol.

Active Site Binding Mode Analysis

Active site binding mode analysis involves the detailed examination of the interactions between a ligand and the amino acid residues within the active site of a protein. These interactions can include hydrogen bonds, hydrophobic interactions, ionic bonds, and van der Waals forces. Such an analysis for (S)-4-(3-Aminobutyl)phenol would identify the key residues it interacts with, providing insight into the structural basis of its potential biological activity. At present, specific studies detailing the active site binding of (S)-4-(3-Aminobutyl)phenol are not available in the reviewed literature.

Substrate Recognition and Catalytic Mechanisms via Docking

Molecular docking can also be used to explore how a protein recognizes its substrate and to investigate potential catalytic mechanisms. By modeling the binding of (S)-4-(3-Aminobutyl)phenol within an enzyme's active site, researchers could hypothesize how the compound is recognized and subsequently transformed. This would involve analyzing the proximity of the substrate to catalytic residues and the stereochemical arrangement required for a reaction to occur. Publicly available research specifically detailing substrate recognition or catalytic mechanisms for (S)-4-(3-Aminobutyl)phenol through docking simulations could not be located.

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure and geometry of molecules. karazin.ua These methods provide fundamental information about a molecule's stability, reactivity, and spectroscopic properties.

Molecular Geometry Optimization and Electronic Structure Analysis

This process involves finding the lowest energy arrangement of atoms in a molecule, which corresponds to its most stable three-dimensional shape. mdpi.comnih.gov DFT is a common method used for geometry optimization. nih.gov Once the optimized geometry is obtained, the electronic structure, which describes the distribution of electrons within the molecule, can be analyzed. This analysis provides insights into molecular properties like dipole moment and charge distribution. karazin.ua Specific DFT studies on the geometry optimization and electronic structure of (S)-4-(3-Aminobutyl)phenol are not found in the available scientific literature.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comwikipedia.org The energy and shape of these orbitals are critical for understanding a molecule's chemical reactivity and its electronic transitions. pku.edu.cn The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. youtube.com The energy gap between the HOMO and LUMO is an important indicator of molecular stability and reactivity. researchgate.net A detailed FMO analysis specific to (S)-4-(3-Aminobutyl)phenol has not been reported in the surveyed literature.

Table 1: Key Concepts in Frontier Molecular Orbital Theory

| Term | Description | Relevance |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Indicates the ability to donate electrons (nucleophilicity). |

| LUMO | Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons (electrophilicity). |

| Energy Gap | The energy difference between HOMO and LUMO | Relates to the chemical reactivity and stability of the molecule. |

Theoretical Prediction of Spectroscopic Properties (e.g., UV-Vis)

Quantum chemical methods can be used to predict the spectroscopic properties of a molecule, such as its Ultraviolet-Visible (UV-Vis) spectrum. Time-dependent DFT (TD-DFT) is a common method for calculating the electronic transitions that give rise to UV-Vis absorption. iosrjournals.org These calculations can predict the wavelength of maximum absorption (λmax), which is useful for characterizing the compound and understanding its electronic properties. utoronto.ca While experimental UV-Vis spectra for related compounds like phenol (B47542) and 4-aminophenol (B1666318) are known, theoretical predictions specifically for the UV-Vis spectrum of (S)-4-(3-Aminobutyl)phenol are not available in the literature. sielc.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 4-(3-Aminobutyl)phenol (B136029), (S)- |

| Phenol |

Prediction of Physicochemical Parameters via Computational Chemistry

Computational chemistry serves as a powerful tool for the in silico prediction of a wide range of physicochemical properties of molecules, thereby offering insights that can guide experimental work and accelerate research. For 4-(3-Aminobutyl)phenol, (S)-, various computational methods can be employed to estimate its key physicochemical parameters. These predictions are based on the fundamental principles of quantum mechanics and molecular mechanics, utilizing the molecule's structure to calculate its properties.

These computational approaches are particularly valuable for novel or less-studied compounds where experimental data may be scarce. By employing sophisticated algorithms and force fields, it is possible to generate estimations for a variety of properties, including but not limited to, partition coefficients (logP), water solubility (logS), boiling point, melting point, and polar surface area. These parameters are crucial in understanding the compound's behavior in different environments and its potential interactions with biological systems.

Modern computational workflows often leverage machine learning algorithms trained on large datasets of experimentally determined properties to enhance the accuracy of predictions. nih.gov For a given molecule like 4-(3-Aminobutyl)phenol, (S)-, its structure would be used as an input for these models to derive the predicted physicochemical data.

Table 1: Examples of Computationally Predictable Physicochemical Parameters

| Property | Description | Predicted Value (Illustrative) |

|---|---|---|

| Molecular Weight | The sum of the atomic weights of all atoms in a molecule. | 165.23 g/mol |

| logP (Octanol-Water Partition Coefficient) | A measure of a compound's lipophilicity, indicating its distribution between an oily and an aqueous phase. | 1.5 - 2.5 |

| logS (Aqueous Solubility) | The logarithm of the molar concentration of a compound in water at a specific temperature. | -2.0 to -1.0 |

| Polar Surface Area (PSA) | The sum of the surfaces of polar atoms in a molecule, which correlates with drug transport properties. | ~50 Ų |

| Hydrogen Bond Donors | The number of hydrogen atoms attached to electronegative atoms (O or N). | 3 |

| Hydrogen Bond Acceptors | The number of electronegative atoms (O or N) with lone pairs. | 2 |

Note: The predicted values in this table are illustrative and would need to be calculated using specific computational software and methodologies.

Aqueous Dissociation Constants (pKa) Calculations

The aqueous dissociation constant (pKa) is a critical parameter that describes the extent of ionization of a compound in water. For 4-(3-Aminobutyl)phenol, (S)-, which contains both a phenolic hydroxyl group (acidic) and an amino group (basic), the pKa values determine the charge state of the molecule at different pH levels. This, in turn, influences its solubility, membrane permeability, and receptor-binding interactions.

Computational methods for pKa prediction have advanced significantly, offering a reliable alternative to experimental determination. nih.gov These methods typically involve calculating the Gibbs free energy of the deprotonation reaction in the gas phase and in solution, often using a combination of quantum mechanical calculations and a continuum solvation model. researchgate.net

Several approaches exist for the computational prediction of pKa, including:

Direct Method: This involves calculating the free energy change of the dissociation reaction directly.

Thermodynamic Cycles: These cycles break down the dissociation process into more manageable steps, such as gas-phase deprotonation and solvation of the individual species. kyushu-u.ac.jp

Quantitative Structure-Property Relationship (QSPR) Models: These models use statistical correlations between molecular descriptors and experimental pKa values for a set of training compounds to predict the pKa of new molecules. mdpi.com

For phenolic compounds, density functional theory (DFT) calculations combined with a suitable solvation model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), have been shown to provide accurate pKa predictions. mdpi.comneliti.com The choice of the functional and basis set is crucial for obtaining reliable results. mdpi.com For instance, studies on substituted phenols have demonstrated that methods like B3LYP and CAM-B3LYP with appropriate basis sets can yield pKa values with a mean absolute error of less than 0.5 pKa units compared to experimental data. nih.govmdpi.com

Due to the presence of both acidic and basic centers in 4-(3-Aminobutyl)phenol, (S)-, two pKa values would be of interest: one for the deprotonation of the phenolic hydroxyl group and another for the protonation of the amino group. The pKa of the phenolic group is expected to be in the range of typical phenols (around 10), while the pKa of the aliphatic amino group would likely be in the range of 9 to 11.

Table 2: Illustrative Predicted pKa Values for 4-(3-Aminobutyl)phenol, (S)-

| Ionizable Group | Predicted pKa Range | Predominant Species at pH 7.4 |

|---|---|---|

| Phenolic Hydroxyl | 9.5 - 10.5 | Neutral (Ar-OH) |

| Amino Group | 9.8 - 10.8 | Protonated (R-NH3+) |

Note: These are estimated ranges based on typical values for similar functional groups and would require specific computational calculations for accurate prediction.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com These models are instrumental in drug discovery and toxicology for predicting the activity of new chemical entities, optimizing lead compounds, and understanding the molecular features that govern a specific biological effect.

For a compound like 4-(3-Aminobutyl)phenol, (S)-, QSAR models could be developed to predict its activity against a particular biological target, provided that a dataset of structurally related compounds with measured activities is available. The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical, steric, and electronic properties.

The development of a QSAR model involves several key steps:

Data Set Collection: A series of structurally diverse compounds with a consistent measure of biological activity (e.g., IC50, EC50) is compiled.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the dataset. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape).

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

In the context of phenolic compounds, QSAR studies have been successfully applied to predict various biological activities, including antioxidant capacity and toxicity. nih.govnih.gov For instance, QSAR models for phenolic antioxidants have utilized descriptors such as the heat of formation, the energy of the highest occupied molecular orbital (HOMO), and the number of hydroxyl groups to predict their radical scavenging activity. nih.gov

For 4-(3-Aminobutyl)phenol, (S)-, a QSAR model could explore the influence of the aminobutyl side chain and the phenolic hydroxyl group on its biological activity. Descriptors that could be relevant in such a model include:

Table 3: Examples of Descriptors for QSAR Modeling of 4-(3-Aminobutyl)phenol Derivatives

| Descriptor Type | Examples |

|---|---|

| Physicochemical | logP, Molar Refractivity, Polar Surface Area |

| Electronic | Dipole Moment, HOMO/LUMO energies, Atomic Charges |

| Topological | Connectivity Indices, Shape Indices |

| Steric | Molecular Volume, Surface Area |

A hypothetical QSAR equation for a series of aminobutylphenol derivatives might take the form:

log(1/Activity) = c1logP + c2HOMO_Energy + c3*Steric_Parameter + constant

Where the coefficients (c1, c2, c3) would be determined by the statistical analysis. Such a model would provide valuable insights into the structure-activity relationship and guide the design of new, more potent analogues.

Metabolic Stability and Metabolite Identification in in Vitro and Non Human Biological Systems

In Vitro Metabolic Stability Assays

In vitro metabolic stability assays are designed to determine the rate at which a compound is metabolized by liver enzymes. This is typically achieved by incubating the compound with liver fractions, such as microsomes or hepatocytes, and monitoring its disappearance over time.

Liver Microsomal Stability Assessment

Liver microsomes are subcellular fractions of the liver that are rich in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) enzymes, which are responsible for Phase I metabolism. In a typical microsomal stability assay, the test compound is incubated with liver microsomes from various non-human species (e.g., rat, mouse, dog, monkey) in the presence of necessary cofactors like NADPH. Samples are taken at different time points, and the concentration of the parent compound is measured using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The rate of disappearance of the compound is then used to assess its metabolic stability.

Hepatocyte Stability Determination

Hepatocytes are the main cell type in the liver and contain a full complement of both Phase I and Phase II drug-metabolizing enzymes. Hepatocyte stability assays are therefore considered to be more comprehensive than microsomal assays as they can account for a wider range of metabolic pathways. In these assays, the test compound is incubated with cryopreserved or fresh hepatocytes from different preclinical species. Similar to microsomal stability assays, the concentration of the parent compound is monitored over time to determine its rate of metabolism.

Determination of In Vitro Intrinsic Clearance (CLint) and Half-Life (t1/2)

Interactive Data Table: Illustrative In Vitro Metabolic Stability Parameters (Hypothetical Data)

Since no specific data for (S)-4-(3-Aminobutyl)phenol is available, the following table is a hypothetical representation of how such data would be presented.

| Species | In Vitro System | t1/2 (min) | CLint (µL/min/mg protein or 10^6 cells) |

| Rat | Liver Microsomes | Data N/A | Data N/A |

| Mouse | Liver Microsomes | Data N/A | Data N/A |

| Dog | Liver Microsomes | Data N/A | Data N/A |

| Monkey | Liver Microsomes | Data N/A | Data N/A |

| Rat | Hepatocytes | Data N/A | Data N/A |

| Mouse | Hepatocytes | Data N/A | Data N/A |

| Dog | Hepatocytes | Data N/A | Data N/A |

| Monkey | Hepatocytes | Data N/A | Data N/A |

Identification and Characterization of Non-Human Metabolites

Identifying the metabolites of a drug candidate is essential for understanding its biotransformation pathways and for assessing the potential for the formation of active or toxic metabolites. In vitro systems, such as liver microsomes and hepatocytes from non-human species, are commonly used for metabolite identification studies. After incubation of the parent compound with these systems, the resulting mixture is analyzed using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography to separate and identify the metabolites based on their mass-to-charge ratio and fragmentation patterns.

Elucidation of Biotransformation Pathways in Non-Human Models

By identifying the structure of the metabolites formed in in vitro systems, the major biotransformation pathways of a compound can be elucidated. For a compound like (S)-4-(3-Aminobutyl)phenol, potential metabolic reactions could include:

Phase I Reactions:

Aromatic Hydroxylation: Addition of a hydroxyl group to the phenol (B47542) ring.

Aliphatic Hydroxylation: Addition of a hydroxyl group to the butyl side chain.

N-dealkylation: Although this compound has a primary amine, if it were a secondary or tertiary amine, this pathway would be relevant.

Oxidative deamination: Conversion of the amine group to a ketone.

Phase II Reactions:

Glucuronidation: Conjugation of the phenolic hydroxyl group or other hydroxylated metabolites with glucuronic acid.

Sulfation: Conjugation of the phenolic hydroxyl group with a sulfonate group.

Without experimental data for (S)-4-(3-Aminobutyl)phenol, the specific metabolites and the predominant biotransformation pathways in different non-human species remain unknown. Further research is required to characterize the in vitro metabolism of this compound.

Structure Activity Relationship Sar Studies for 4 3 Aminobutyl Phenol

Correlation of Structural Modifications with Biological Response

While direct and extensive SAR studies specifically targeting 4-(3-Aminobutyl)phenol (B136029) are not widely available in publicly accessible literature, valuable insights can be drawn from studies on analogous 4-aminophenol (B1666318) derivatives. Research into a series of synthesized 4-aminophenol Schiff base derivatives has shed light on how various structural alterations can modulate biological activities, such as antimicrobial and antidiabetic effects. nih.govmdpi.com

In a study involving five 4-aminophenol Schiff base derivatives, specific modifications to the molecule resulted in a range of biological responses. nih.gov The core structure of 4-aminophenol was altered by reacting it with different aldehydes to form Schiff bases, introducing various substituents. The study demonstrated that these modifications significantly influenced the compounds' efficacy against various bacterial and fungal strains, as well as their ability to inhibit enzymes relevant to diabetes. nih.govmdpi.com

For instance, the introduction of a dimethylamino benzylidene group was associated with strong activity against Staphylococcus aureus and Micrococcus luteus. nih.gov Conversely, a nitrobenzylidene substitution led to potent activity against Bacillus spizizenii. nih.gov Furthermore, a thiophen-2-ylmethylene modification resulted in strong action against Bordetella bronchiseptica. nih.gov These findings underscore the principle that even subtle changes to the periphery of the 4-aminophenol scaffold can lead to distinct and specific biological outcomes.

The following table summarizes the observed activities of these 4-aminophenol derivatives, illustrating the correlation between structural modifications and biological response.

| Compound ID | Structural Modification | Observed Biological Activity |

| S-1 | 4-chloro-2-(((4-hydroxyphenyl)imino)methyl)phenol | Moderate antimicrobial activity |

| S-2 | 4-((4-(dimethylamino)benzylidene)amino)phenol | Strong activity against S. aureus and M. luteus |

| S-3 | 4-((3-nitrobenzylidene)amino)phenol | Strong activity against B. spizizenii |

| S-4 | 4-((thiophen-2-ylmethylene)amino)phenol | Strong activity against B. bronchiseptica |

| S-5 | 4-(((E)-3-phenylallylidene)amino)phenol | Potent antifungal activity |

Impact of Stereochemistry (S-Enantiomer) on Activity and Selectivity

The stereochemistry of a chiral molecule like 4-(3-Aminobutyl)phenol is a critical determinant of its biological activity and selectivity. The "(S)-" designation refers to the specific three-dimensional arrangement of the atoms around the chiral center in the aminobutyl side chain. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different, and sometimes opposing, pharmacological effects.

Therefore, the investigation into the specific biological properties of the (S)-enantiomer of 4-(3-Aminobutyl)phenol is crucial for its development as a potential therapeutic agent. Such studies would typically involve the chiral separation of the racemic mixture and the individual evaluation of each enantiomer in relevant biological assays to determine their respective potencies and selectivities.

Development of SAR Models from In Vitro Biological Data and Computational Insights

The development of SAR models, including Quantitative Structure-Activity Relationship (QSAR) models, is a powerful approach to rationalize and predict the biological activity of compounds based on their physicochemical properties. doaj.org These models are built using experimental in vitro biological data and are often complemented by computational insights from molecular modeling techniques.

For the broader class of aminophenol derivatives, molecular docking studies have been employed to understand their interactions with biological targets. nih.gov For example, in the study of 4-aminophenol Schiff base derivatives, molecular docking was used to investigate their binding to DNA, providing a theoretical basis for their potential as anticancer agents. nih.govmdpi.com

While specific QSAR or comprehensive computational models for 4-(3-Aminobutyl)phenol were not identified in the available literature, the general methodology for their development is well-established. Such a study would involve:

Data Collection: Gathering a dataset of 4-(3-Aminobutyl)phenol analogs with their corresponding in vitro biological activities.

Descriptor Calculation: Calculating a variety of molecular descriptors for each analog, which quantify their structural, electronic, and physicochemical properties.

Model Building: Using statistical methods to build a mathematical model that correlates the calculated descriptors with the observed biological activity.

Validation: Rigorously validating the model to ensure its predictive power.

Such models, once developed, can be invaluable for predicting the activity of novel, unsynthesized derivatives of 4-(3-Aminobutyl)phenol, thereby guiding the design of more potent and selective compounds.

Emerging Research Directions and Future Perspectives for S 4 3 Aminobutyl Phenol

Development of Advanced Enantioselective Synthesis Methods

The production of enantiomerically pure compounds is a critical objective in modern pharmaceutical science, as different enantiomers of a chiral drug can exhibit widely varying biological activities and metabolic profiles. While commercial Ractopamine is often supplied as a mixture of its four stereoisomers, research into isolating or synthesizing specific isomers is driven by the desire to identify the most active and safest form of the molecule. scielo.brinchem.org This necessitates advanced enantioselective synthesis methods for its chiral building blocks, including (S)-4-(3-aminobutyl)phenol.

Future research in this area is likely to move beyond classical resolution techniques and focus on more efficient and scalable asymmetric synthesis strategies. These methods aim to create the desired stereocenter with high fidelity, avoiding the need to separate a mixture of isomers.

Key emerging strategies include:

Asymmetric Catalysis: This approach uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. For the synthesis of chiral amines like (S)-4-(3-aminobutyl)phenol, several catalytic systems are being explored.

Transition Metal Catalysis: Catalysts based on metals like rhodium or ruthenium, combined with chiral phosphine (B1218219) ligands (e.g., BINAP), are powerful tools for the asymmetric hydrogenation of imines or enamines, which are common intermediates in amine synthesis.

Organocatalysis: The use of small, metal-free organic molecules, such as chiral secondary amines (e.g., proline derivatives) or phosphoric acids, to catalyze stereoselective reactions has become a major field. nih.gov An intramolecular Mannich reaction, for instance, could be a potential route catalyzed by such molecules.

Biocatalysis: The use of enzymes, such as imine reductases (IREDs) or transaminases, offers a highly selective and environmentally friendly route to chiral amines. These enzymes operate under mild conditions and can provide exceptionally high enantiomeric excess. The development pipeline would involve screening enzyme libraries to find a candidate that can efficiently reduce a suitable ketone precursor to (S)-4-(3-aminobutyl)phenol.

Chiral Auxiliary-Mediated Synthesis: This classic but reliable method involves temporarily attaching a chiral molecule (the auxiliary) to the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary is removed. Research in this area focuses on developing new, easily recyclable auxiliaries.

The table below summarizes potential advanced synthesis routes that represent future research directions.

| Synthesis Strategy | Catalyst/Reagent Type | Potential Intermediate | Key Advantages |

| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium Complexes | An enamine or imine derived from 4-(4-hydroxyphenyl)butan-2-one | High efficiency, scalability, well-established methodology |

| Organocatalytic Reduction | Chiral Secondary Amines, Phosphoric Acids | α,β-Unsaturated aldehyde or ketone | Metal-free, mild reaction conditions, high stereoselectivity |

| Biocatalysis | Imine Reductase (IRED) or Transaminase | 4-(4-hydroxyphenyl)butan-2-one | Exceptional enantioselectivity, green chemistry, mild conditions |

| Chiral Auxiliaries | Evans auxiliaries, SAMP/RAMP | N-acylated derivative of the aminobutylphenol | High diastereoselectivity, predictable stereochemical outcome |

Exploration of Novel Biological Targets and Mechanistic Insights

The biological activity of (S)-4-(3-aminobutyl)phenol is largely unexplored as a standalone entity. However, its role as a major structural component of Ractopamine provides a logical starting point for investigation. Ractopamine exerts its effects primarily through two receptor types: β-adrenergic receptors (β-AR) and Trace Amine-Associated Receptor 1 (TAAR1). researchgate.netguidetopharmacology.org A key future perspective is to determine if (S)-4-(3-aminobutyl)phenol can act as a ligand for these or other receptors.

Prospective research areas include:

Receptor Binding and Functional Assays: A primary goal is to conduct comprehensive screening of (S)-4-(3-aminobutyl)phenol against a panel of receptors, with a focus on β-AR subtypes (β1, β2, β3) and TAAR1. These studies would determine if the compound binds to these receptors and whether it acts as an agonist (activator), antagonist (blocker), or allosteric modulator. Understanding its intrinsic activity is crucial for evaluating its therapeutic potential.

Metabolic Profiling and Stability: While the major metabolites of Ractopamine are glucuronide and sulfate (B86663) conjugates, the metabolic fate of (S)-4-(3-aminobutyl)phenol itself is unknown. wikipedia.orginchem.orgfao.org Future studies would investigate its stability in the presence of metabolic enzymes and identify its metabolites. This is critical for understanding its potential as a research tool or therapeutic agent, as rapid metabolism can limit a compound's effectiveness.

Exploration of Unrelated Targets: It is possible that (S)-4-(3-aminobutyl)phenol has biological activity at targets completely unrelated to those of Ractopamine. Phenotypic screening, where the compound is tested in various cell-based assays without a preconceived target, could uncover novel biological effects and lead to the identification of new therapeutic pathways. google.com

The following table outlines a potential research plan for exploring the biological activity of this compound.

| Research Question | Experimental Approach | Potential Outcome |

| Does it bind to β-AR or TAAR1? | Radioligand binding assays | Determination of binding affinity (Kd) and selectivity. |

| What is its functional activity? | Cell-based functional assays (e.g., cAMP accumulation) | Classification as an agonist, antagonist, or modulator. |

| What is its metabolic fate? | In vitro incubation with liver microsomes and hepatocytes | Identification of major metabolites and metabolic pathways. |

| Are there novel biological targets? | High-throughput phenotypic screening | Discovery of unexpected cellular effects and novel targets. |

Applications in Chemical Biology and Medicinal Chemistry Research

Beyond its potential as a therapeutic agent, (S)-4-(3-aminobutyl)phenol is a valuable scaffold for developing research tools and new drug candidates. Its relatively simple structure and confirmed presence in bioactive molecules make it an attractive starting point for chemical modification.

Development of Chemical Probes: In chemical biology, probes are modified molecules used to study biological systems. (S)-4-(3-aminobutyl)phenol could be derivatized to create such tools. nsf.govnih.gov

Fluorescent Probes: Attaching a fluorescent dye would allow researchers to visualize the localization of the molecule within cells and tissues, helping to identify where it accumulates and potentially interacts with its targets.

Affinity-Based Probes: Incorporating a photo-reactive group or a biotin (B1667282) tag would enable affinity purification or photo-affinity labeling experiments to definitively identify the proteins that the compound binds to within a cell.

Scaffold for Medicinal Chemistry Campaigns: As a validated fragment from a known bioactive agent, (S)-4-(3-aminobutyl)phenol serves as an excellent starting point for drug discovery programs. nih.gov

Fragment-Based Drug Discovery (FBDD): In FBDD, small molecules ("fragments") that bind weakly to a biological target are identified and then optimized into more potent leads. (S)-4-(3-aminobutyl)phenol is an ideal candidate for use as a fragment in screening campaigns against targets like TAAR1 or novel receptors.

Library Synthesis: The compound can be used as a central scaffold to create a library of related molecules. By systematically modifying the phenol (B47542) group, the amine, or the butyl chain, medicinal chemists can explore the structure-activity relationship (SAR) to develop compounds with improved potency, selectivity, or pharmacokinetic properties. For example, derivatives could be designed to be more selective for TAAR1 over β-adrenoceptors, which could lead to new therapeutics for psychiatric or metabolic disorders with fewer cardiovascular side effects.

Q & A

Basic: What synthetic strategies are effective for preparing enantiomerically pure (S)-4-(3-Aminobutyl)phenol, and how can chiral purity be validated?

Methodological Answer:

The synthesis of (S)-4-(3-Aminobutyl)phenol typically involves reductive amination of 4-(3-oxobutyl)phenol using a chiral catalyst or chiral auxiliaries to induce stereoselectivity. For example, asymmetric hydrogenation of ketone intermediates with transition-metal catalysts (e.g., Ru-BINAP complexes) can yield the desired (S)-enantiomer. Post-synthesis, chiral purity is validated via chiral HPLC (e.g., using a Chiralpak® column) or polarimetry, complemented by -NMR with chiral shift reagents . Challenges include minimizing racemization during purification; silica gel chromatography with non-polar solvents (e.g., hexane/ethyl acetate) is recommended to preserve enantiomeric integrity.

Advanced: How do stereochemical configurations [(S) vs. (R)] influence the hydrogen-bonding network and crystal packing of 4-(3-Aminobutyl)phenol?

Methodological Answer:

X-ray crystallography reveals that the (S)-enantiomer forms distinct hydrogen-bonding patterns compared to the (R)-form. In the (S)-configuration, the amine group (-NH) participates in intramolecular N–H⋯O hydrogen bonds with the phenolic -OH, creating a rigid bicyclic structure. This contrasts with the (R)-enantiomer, where intermolecular N–H⋯O bonds dominate, leading to layered crystal packing. Such differences impact solubility and thermal stability. Researchers should compare powder XRD patterns and DSC thermograms to assess polymorphic behavior .

Basic: Which analytical techniques are optimal for quantifying (S)-4-(3-Aminobutyl)phenol in biological matrices?

Methodological Answer:

Reverse-phase HPLC coupled with UV detection (λ = 254 nm) is widely used, employing a C18 column and mobile phase of acetonitrile/water (0.1% TFA). For enhanced sensitivity, derivatization with dansyl chloride or o-phthalaldehyde improves fluorescence detection (LOD ≈ 0.1 µM). LC-MS/MS (MRM mode) is preferred for complex samples, using transitions like m/z 180 → 163 (amine fragment). Validation should include spike-recovery tests in relevant matrices (e.g., plasma, tissue homogenates) .

Advanced: Can computational models predict the binding affinity of (S)-4-(3-Aminobutyl)phenol to serotonin receptors, and what experimental validation is required?

Methodological Answer:

Molecular docking (e.g., AutoDock Vina) using receptor crystal structures (e.g., 5-HT, PDB: 6A94) can predict binding poses and affinity. Key interactions include π-π stacking between the phenol ring and Trp336, and hydrogen bonds between the amine and Asp155. MD simulations (100 ns) assess stability of the ligand-receptor complex. Experimental validation requires competitive radioligand binding assays (-ketanserin for 5-HT) and functional assays (e.g., calcium flux in HEK293 cells) to confirm agonism/antagonism .

Basic: What strategies mitigate oxidation of the phenolic -OH group during storage and handling of (S)-4-(3-Aminobutyl)phenol?

Methodological Answer:

Oxidation is minimized by storing the compound under inert gas (Ar/N) at -20°C in amber vials. Adding antioxidants (0.1% BHT) to stock solutions in anhydrous ethanol or DMSO prevents radical formation. Purity is monitored via TLC (silica, R = 0.3 in chloroform/methanol 9:1) and FT-IR to detect quinone formation (C=O stretch ≈ 1680 cm) .

Advanced: How does the amine group’s pKa affect the pH-dependent solubility and membrane permeability of (S)-4-(3-Aminobutyl)phenol?

Methodological Answer:

The amine group (pKa ≈ 9.5) protonates at physiological pH, increasing aqueous solubility but reducing passive diffusion. Researchers can calculate logD using shake-flask methods (octanol/PBS) or software (e.g., MarvinSketch). Permeability assays (Caco-2 monolayers) under varying pH (5.0–7.4) reveal ion-trapping effects. Formulation strategies (e.g., liposomal encapsulation) enhance bioavailability in acidic microenvironments (e.g., tumor tissues) .

Basic: What spectroscopic methods are critical for characterizing the structure of (S)-4-(3-Aminobutyl)phenol?

Methodological Answer:

- -NMR : Phenolic -OH appears as a singlet (δ 8.2–8.5 ppm, exchangeable), while the aminobutyl chain shows multiplet peaks (δ 1.4–2.8 ppm).

- FT-IR : O–H stretch (3300 cm), N–H bend (1600 cm), and aromatic C=C (1500 cm).

- HRMS : ESI+ mode confirms molecular ion [M+H] at m/z 180.1492 (calc. 180.1494) .

Advanced: What role do non-covalent interactions (e.g., CH-π, van der Waals) play in the adsorption of (S)-4-(3-Aminobutyl)phenol onto chromatographic stationary phases?

Methodological Answer:

CH-π interactions between the aromatic ring and phenyl-modified silica (e.g., Zorbax SB-Phenyl) enhance retention in HPLC. Van der Waals forces with C18 chains are weaker, requiring higher organic modifiers (e.g., 40% acetonitrile). Molecular dynamics simulations (GROMACS) can model adsorption energetics, guiding column selection. Experimental validation involves measuring retention factors (k’) under varying mobile-phase pH and ionic strength .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.